molecular formula V B13736122 Vanadium-47 CAS No. 14867-38-0

Vanadium-47

Cat. No.: B13736122
CAS No.: 14867-38-0
M. Wt: 46.954904 g/mol
InChI Key: LEONUFNNVUYDNQ-AHCXROLUSA-N
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Description

Vanadium-47 is a non-native radioactive isotope of vanadium with a atomic mass of 46.95490 and a short half-life of approximately 32.6 minutes . It undergoes decay by positron emission (β+) with an energy of 2.927 MeV and electron capture (EC), and notably, its decay is not accompanied by gamma radiation . This decay profile makes it a candidate for research in nuclear physics and chemistry, particularly in studies involving short-lived isotopic species. While this compound itself is a specific isotope, vanadium as an element has broad significance in research. Its compounds, particularly oxovanadium(IV) and peroxovanadium(V) complexes, are explored for their potential to modulate amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology . The general ability of vanadium to mimic phosphate groups allows it to interact with and inhibit enzymes like protein-tyrosine phosphatase 1B (PTP1B), which is relevant in insulin signaling and cancer research . This isotope is presented for research applications only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to handle this material in accordance with all applicable safety regulations for radioactive substances.

Properties

CAS No.

14867-38-0

Molecular Formula

V

Molecular Weight

46.954904 g/mol

IUPAC Name

vanadium-47

InChI

InChI=1S/V/i1-4

InChI Key

LEONUFNNVUYDNQ-AHCXROLUSA-N

Isomeric SMILES

[47V]

Canonical SMILES

[V]

Origin of Product

United States

Chemical Reactions Analysis

Oxidation States and Common Compounds

Vanadium-47, like natural vanadium, forms compounds across several oxidation states. The most common oxidation states are +5, +4, +3, and +2 , each associated with distinct chemical properties and compounds .

Oxidation StateTypical CompoundsExample Reactions
+5 Vanadium(V) fluoride (VF₅)V-47 + 5F₂ → VF₅ (high-temperature reaction)
+4 Vanadium(IV) oxide (VO₂)2V-47 + O₂ → 2VO₂ (combustion)
+3 Vanadium(III) oxide (V₂O₃)2V-47 + 3O₂ → 2V₂O₃ (thermally stable)
+2 Vanadium(II) chloride (VCl₂)V-47 + 2HCl → VCl₂ + H₂↑ (reduction with Zn/H⁺)

Redox Reactions

This compound undergoes redox reactions characteristic of vanadium’s chemistry. For example:

  • Reduction from +5 to +2 :
    VO3+Zn/H+V2++H2O\text{VO}_3^- + \text{Zn/H}^+ \rightarrow \text{V}^{2+} + \text{H}_2\text{O}
    This process involves sequential reduction steps, with intermediates like VO²⁺ (blue) and V³⁺ (green) .

  • Oxidation by air/nitric acid :
    V2++HNO3VO2++NO+H2O\text{V}^{2+} + \text{HNO}_3 \rightarrow \text{VO}^{2+} + \text{NO} + \text{H}_2\text{O}
    Lower oxidation states (e.g., V²⁺) are readily oxidized by air or strong oxidizing agents like nitric acid .

Reaction with Halogens

This compound reacts with halogens (e.g., fluorine) to form halides. For instance:
V-47+5F2VF5\text{V-47} + 5\text{F}_2 \rightarrow \text{VF}_5
This reaction occurs at elevated temperatures, yielding vanadium(V) fluoride, a typical product of vanadium’s +5 oxidation state.

Formation of Vanadium Oxides

This compound reacts with oxygen to form oxides, depending on temperature and conditions:

  • VO₂ :
    2V-47+O22VO22\text{V-47} + \text{O}_2 \rightarrow 2\text{VO}_2
    Stable at high temperatures and exhibits a metal-insulator transition (MIT) at 340 K .

  • V₂O₅ :
    4V-47+5O22V2O54\text{V-47} + 5\text{O}_2 \rightarrow 2\text{V}_2\text{O}_5
    A thermodynamically stable oxide with orange-yellow coloration .

Adsorption and Ligand Interactions

This compound can adsorb onto ligands like gluconic acid (GA) under specific conditions:

  • Effect of H₂SO₄ concentration :
    Adsorption efficiency increases with sulfuric acid concentration, reaching ~91.66% at 20 g/L .

  • Temperature dependence :
    Higher temperatures (e.g., 90°C) enhance adsorption efficiency by reducing viscosity and increasing diffusion rates .

  • Reaction parameters :

    ParameterOptimal Value
    H₂SO₄ concentration20 g/L
    Temperature90°C
    Time60 min
    n(GA)/n(V)3.0

Nuclear Decay and Radiotracing

While not a chemical reaction, V-47’s β⁻ decay to chromium-47 (Cr-47) enables its use as a radiotracer:
V-47Cr-47+β+νˉ\text{V-47} \rightarrow \text{Cr-47} + \beta^- + \bar{\nu}
This property is leveraged in medical imaging and environmental studies.

Comparison with Similar Compounds

Comparison with Similar Radionuclides

Key Isotopes in Proton-Activated Dental Metals

The following isotopes are commonly induced in titanium and gold-silver-palladium alloys during proton therapy. Their properties are compared in Table 1:

Table 1: Comparison of Induced Radionuclides in Proton Beam Therapy

Isotope Half-Life Radioactivity Strength Parent Material Gamma-Ray Detectability Regulatory Limit (Microcurie)
Vanadium-47 32.6 minutes Strongest in titanium Titanium Yes (511 keV peak) 1,000 ; 15 mCi total
Scandium-44 ~4 hours Moderate Titanium Yes 100
Scandium-43 ~4 hours Moderate Titanium Yes 1,000
Silver-108 2.4 minutes Strongest in Au-Ag-Pd Gold-Ag-Pd alloy Likely obscured Not listed
Cadmium-105 ~1 hour Low Gold-Ag-Pd alloy No (weak/background) Not listed

Critical Analysis of Properties

Half-Life and Medical Implications
  • This compound ’s short half-life (32.6 minutes) minimizes prolonged radiation exposure in patients, making it less hazardous than longer-lived isotopes like Scandium-44 (~4 hours). However, its intense initial radioactivity requires careful monitoring during therapy .
  • Scandium-44 and Scandium-43 pose greater post-treatment risks due to their longer half-lives, necessitating extended safety protocols .
Gamma-Ray Detectability
  • This compound, Scandium-44, and Scandium-43 produce detectable gamma-ray peaks, aiding in real-time monitoring during proton therapy .
Regulatory Considerations
  • This compound has higher permissible limits (1,000 microcuries ; 15 mCi total ) compared to Scandium-46 (10 microcuries ), reflecting its rapid decay and lower cumulative risk .

Preparation Methods

Proton Irradiation of Natural Vanadium Targets

One of the primary methods to produce this compound is by irradiating natural vanadium (which is mostly Vanadium-51) with protons in a cyclotron. The key nuclear reaction is the 51V(p,p + α)47Sc reaction, where proton bombardment induces nuclear reactions that yield this compound among other isotopes.

  • Proton energies below 40 MeV are typically used to optimize yield and purity.
  • High current proton beams (up to 80 µA) at energies around 24 MeV have been employed for efficient production.
  • This method benefits from using naturally abundant vanadium targets, which are inexpensive and available in foil form, capable of withstanding high beam intensities and heat deposition, thus enabling scaled-up production.

Photonuclear Reactions on Vanadium

This compound can also be produced via photonuclear reactions, where natural vanadium targets are irradiated with high-energy photons (bremsstrahlung radiation). This method has been explored for producing high purity this compound with rapid chemical separation techniques developed to recover the isotope efficiently.

Chemical Preparation and Purification Methods

The preparation of this compound after irradiation involves several critical steps to dissolve the target material and separate this compound from co-produced isotopes and impurities.

Ion Exchange Chromatography for Purification

Two main ion exchange resins are used in tandem to purify this compound:

  • MP-50 Resin (a strong acid cation exchange resin): This resin traps this compound in a high molar HCl solution while allowing the bulk vanadium target material and co-produced chromium-51 (a common contaminant) to pass through.
  • CM Resin (carboxymethyl resin): this compound is eluted from the MP-50 resin and immobilized on the CM resin, which further purifies the isotope and allows elution in a small volume (e.g., 1 mL of 2 M HCl).

The purification process achieves:

  • Removal of natural vanadium and chromium-51 contaminants.
  • Recovery yields of approximately 68–72% of this compound.
  • High radionuclidic purity (>99.5%) and chemical purity with transition metals below detection limits except for minor zinc contamination.

Process Timing and Scale

  • The purification process for small-scale targets takes about 4 hours, while scaled-up targets require approximately 9 hours.
  • The process is scalable without changing column dimensions, allowing for increased production yields with larger targets and higher beam currents.

Summary Data Table of this compound Preparation

Step Method/Condition Outcome/Notes
Target Material Natural Vanadium foil (51V) Readily available, withstands high beam power
Irradiation Proton beam, 24 MeV, up to 80 µA, 8 hours Production yield ~128 MBq at end of bombardment
Target Dissolution Dissolution in 8 M HCl, dry down, reconstitute Enables effective ion exchange separation
Primary Purification Resin MP-50 resin in high molar HCl Traps this compound, allows contaminants to pass
Secondary Purification Resin CM resin, elution with 2 M HCl Concentrates this compound, removes residual impurities
Recovery Yield 68–72% Consistent across small and scaled-up targets
Radionuclidic Purity >99.5% Verified by gamma spectroscopy
Chemical Purity Transition metals <1 ppb except Zn (~65 ppb) High purity suitable for radiopharmaceutical use

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